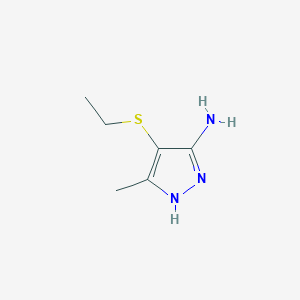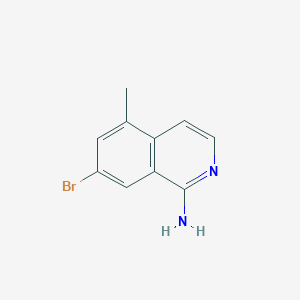
5-Fluoro-2-methyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methyl-4-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the oxidation of 5-fluoro-2-methyl-4-nitrotoluene. This process uses an oxidizing agent such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atom.
Esters: Formed by esterification of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methyl-4-nitrobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the methyl group.
4-Fluoro-2-nitrobenzoic acid: Similar structure but with different substitution pattern.
5-Fluoro-2-methylbenzoic acid: Lacks the nitro group.
Uniqueness
5-Fluoro-2-methyl-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6FNO4 |
|---|---|
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
5-fluoro-2-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
SSKFBMBDDWDANR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)



![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)


![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
